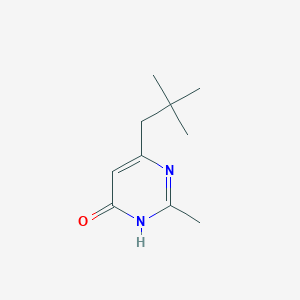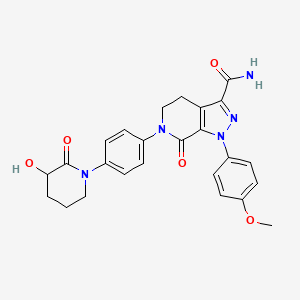![molecular formula C20H34O3 B13428328 2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrahydropyran ring attached to a nonadienyl chain with an oxirane group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran typically involves multiple steps, including the formation of the tetrahydropyran ring and the attachment of the nonadienyl chain. Common synthetic routes may include:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving dihydropyran and suitable catalysts.
Attachment of the Nonadienyl Chain: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the nonadienyl chain to the tetrahydropyran ring.
Introduction of the Oxirane Group: The oxirane group can be introduced through epoxidation reactions using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane group to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted tetrahydropyran derivatives.
科学的研究の応用
2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran: can be compared with other compounds having similar structural features, such as:
特性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
2-[(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoxy]oxane |
InChI |
InChI=1S/C20H34O3/c1-16(11-12-18-20(3,4)23-18)8-7-9-17(2)13-15-22-19-10-5-6-14-21-19/h8,13,18-19H,5-7,9-12,14-15H2,1-4H3/b16-8+,17-13+ |
InChIキー |
RPRJRZGAZUPOKX-IUIJUMGXSA-N |
異性体SMILES |
C/C(=C\CC/C(=C/COC1CCCCO1)/C)/CCC2C(O2)(C)C |
正規SMILES |
CC(=CCCC(=CCOC1CCCCO1)C)CCC2C(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)
![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)
![potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B13428268.png)



![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)

![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)


![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
